Product packaging for 4-Bromo-5-(bromomethyl)-1,2-thiazole(Cat. No.:CAS No. 2092486-98-9)

4-Bromo-5-(bromomethyl)-1,2-thiazole

Cat. No.: B2483273
CAS No.: 2092486-98-9
M. Wt: 256.94
InChI Key: IRFVYZVIOHQGEY-UHFFFAOYSA-N
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Description

Product Overview 4-Bromo-5-(bromomethyl)-1,2-thiazole (CAS 1823907-80-7) is a brominated heterocyclic compound with the molecular formula C 4 H 3 Br 2 NS and a molecular weight of 256.95 g/mol [ citation:1 ]. This reagent is a versatile alkylating agent and a key synthetic intermediate in organic chemistry and medicinal chemistry research. It is recommended to store the product under cold-chain conditions between 2-8°C [ citation:1 ]. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Research Applications and Value This compound serves as a valuable bifunctional building block. The presence of two distinct bromine atoms—one on the ring and one on the reactive bromomethyl group—allows for sequential and selective functionalization, making it a useful precursor for synthesizing more complex molecules [ citation:2 ]. While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to a class of bioactive molecules. Thiazole derivatives, particularly those featuring a bromomethyl substituent, are prominent scaffolds in the design and synthesis of novel compounds with potential anticancer properties [ citation:2 ]. For instance, research into thiazole-based stilbene analogs has demonstrated their utility as potent inhibitors of DNA topoisomerase IB (Top1), a recognized cellular target in anticancer agent discovery [ citation:2 ]. The bromomethyl group in such intermediates is critical for constructing molecular architectures that can interact with this enzymatic target. Researchers can leverage the reactivity of this compound to develop new chemical entities for various investigative purposes, including but not limited to drug discovery programs and the exploration of structure-activity relationships (SAR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Br2NS B2483273 4-Bromo-5-(bromomethyl)-1,2-thiazole CAS No. 2092486-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(bromomethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-7-8-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFVYZVIOHQGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Bromomethyl 1,2 Thiazole

Strategies for the Construction of the 1,2-Thiazole Ring System

The formation of the thiazole (B1198619) ring is a fundamental step in heterocyclic chemistry. While the user's query specifies the 1,2-thiazole isomer, classical named reactions in thiazole chemistry predominantly yield the 1,3-thiazole isomer. These foundational methods are crucial for understanding the broader context of thiazole synthesis.

The most prominent and historically significant methods for synthesizing the thiazole scaffold typically result in the 1,3-thiazole isomer.

Hantzsch Thiazole Synthesis : This is arguably the most common method for 1,3-thiazole synthesis. synarchive.comscholaris.ca It involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.comwikipedia.org The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its simplicity and often provides high yields. chemhelpasap.comnih.gov

Cook-Heilbron Thiazole Synthesis : This method produces 5-amino-1,3-thiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. pharmaguideline.comwikipedia.orgnih.gov The reaction is conducted under mild conditions, often at room temperature. wikipedia.org When carbon disulfide is used, the product is a 5-amino-2-mercaptothiazole. nih.gov

Herz Reaction : The Herz reaction is another classical method, primarily used for synthesizing ortho-aminoaryl thiols, which are precursors to benzothiazoles. wikipedia.orgnih.gov

Table 1: Overview of Classical 1,3-Thiazole Syntheses

Synthesis Name Reactants Product Type
Hantzsch α-Haloketone + Thioamide Substituted 1,3-Thiazoles chemhelpasap.comwikipedia.org
Cook-Heilbron α-Aminonitrile + Carbon Disulfide (or similar) 5-Amino-1,3-thiazoles pharmaguideline.comwikipedia.org
Herz Aniline derivative + Sulfur monochloride Precursors for Benzothiazoles wikipedia.orgnih.gov

Modern synthetic chemistry has focused on developing more efficient, greener, and versatile methods for constructing heterocyclic rings, including the 1,2-thiazole (isothiazole) system required for the target molecule. Key advancements include:

Multi-component Reactions : One-pot, multi-component procedures have been developed for Hantzsch-type syntheses, often using environmentally benign catalysts like silica-supported tungstosilisic acid. nih.govbepls.com These methods improve efficiency by combining several steps without isolating intermediates.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in thiazole synthesis. figshare.com For example, the treatment of ethyl bromopyruvate with thioamides under microwave irradiation provides a rapid and convenient route to thiazoles. figshare.com

Flow Chemistry : Automated reaction platforms, including flow chemistry, are being applied to thiazole synthesis, allowing for rapid optimization and production. figshare.com

Direct Isothiazole Synthesis : Specific methods for constructing the 1,2-thiazole ring often involve the cyclization of precursors that contain the requisite N-S bond linkage. researchgate.net These methods are distinct from the classical 1,3-thiazole syntheses and are essential for producing the core of 4-Bromo-5-(bromomethyl)-1,2-thiazole. researchgate.net

Regioselective Halogenation Techniques for the Thiazole Nucleus

Once the thiazole ring is formed, specifically a 5-methyl-1,2-thiazole precursor, the next critical phase is the introduction of bromine atoms at the C4 position of the ring and on the methyl group at the C5 position. This requires two distinct and regioselective bromination reactions.

The thiazole ring is less aromatic and less electron-rich than its thiophene analogue, making electrophilic aromatic substitution more challenging. lookchem.com Nevertheless, direct halogenation is a viable method for introducing bromine onto the ring. lookchem.comnih.gov

Direct bromination of the thiazole nucleus is a key step in achieving the 4-bromo substitution pattern.

Reagents : Elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are the most common reagents for this transformation. lookchem.comvulcanchem.com NBS is often preferred as it is a solid and considered safer and more convenient to handle than fuming liquid bromine. researchgate.net

Regioselectivity : The position of bromination on the thiazole ring depends on the existing substituents and reaction conditions. For unsubstituted thiazole, electrophilic substitution preferentially occurs at the C5 position. pharmaguideline.com However, by choosing the appropriate precursors and conditions, bromination can be directed to the C4 position. The synthesis of various bromothiazoles, including 4-bromothiazole, has been systematically revisited and optimized. lookchem.comnih.gov In some cases, direct bromination with elemental bromine in the presence of a base like pyridine is employed to yield the desired bromo-derivative. core.ac.uk

The final step in the synthesis of the target compound is the conversion of the 5-methyl group into a 5-(bromomethyl) group. This is a radical substitution reaction, not an electrophilic aromatic substitution.

Mechanism : This transformation is a benzylic-type bromination, which proceeds via a free-radical mechanism. It specifically targets the C-H bonds of the methyl group attached to the aromatic thiazole ring.

Conditions : The reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and under photochemical (UV light) or thermal conditions.

Sequential Bromination : In syntheses of related complex thiazoles, a sequential bromination strategy is often employed. First, the ring is brominated via an electrophilic substitution, and subsequently, the methyl group is brominated under radical conditions to yield the bromomethyl functionality. nih.gov This stepwise approach ensures that each bromination occurs at the desired position with high selectivity. nih.gov

Table 2: Bromination Techniques for Thiazole Precursors

Bromination Type Typical Reagent(s) Position Targeted Reaction Type
Direct Ring Bromination Br₂ or NBS lookchem.comvulcanchem.com C4-position of the ring Electrophilic Aromatic Substitution
Benzylic Bromination NBS + Radical Initiator (e.g., AIBN, BPO) nih.gov Methyl group at C5-position Free Radical Substitution

Bromination of Thiazole Precursors

Multi-Step Synthesis Pathways from Simpler Thiazole Derivatives

The preparation of this compound can be conceptualized through a sequence of reactions starting from a simpler thiazole precursor. A common strategy involves the initial synthesis of a methyl-substituted thiazole, followed by sequential bromination reactions.

One plausible pathway begins with the synthesis of a 4-bromo-5-methyl-1,2-thiazole intermediate. This intermediate can then undergo radical bromination to introduce a bromine atom onto the methyl group, yielding the final product. The initial bromination of the thiazole ring at the 4-position is typically achieved through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions is crucial to ensure regioselectivity.

Following the formation of the 4-bromo-5-methyl-1,2-thiazole, the subsequent benzylic bromination of the methyl group is a critical step. This transformation is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and often under photochemical conditions (e.g., irradiation with a UV lamp). The success of this step is contingent on the stability of the thiazole ring under radical conditions.

A representative, though not explicitly detailed for this exact isomer, multi-step synthesis can be inferred from similar preparations of brominated thiazoles. nih.gov For instance, the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles involves a sequential bromination process. nih.gov First, the 5-position of the thiazole ring is brominated via an electrophilic substitution mechanism using NBS. nih.gov Subsequently, the methyl group at the 2-position undergoes free-radical bromination, also with NBS, but under light irradiation to facilitate the reaction at the benzylic position. nih.gov

StepReactionReagents and ConditionsIntermediate/Product
1Ring Formation (Hantzsch Thiazole Synthesis)α-Haloketone + ThioamideSubstituted Thiazole
2Ring BrominationNBS, suitable solventBromo-substituted Thiazole
3Side-Chain BrominationNBS, radical initiator, light irradiationBromo-(bromomethyl)-thiazole

Analogous Synthetic Routes for Related Bromomethyl Thiazole Derivatives

The synthesis of various bromomethyl thiazole derivatives has been reported in the literature, providing valuable insights into the methodologies that could be adapted for the synthesis of this compound. These routes often showcase the versatility of brominating agents and the influence of substituents on the thiazole ring.

The synthesis of the full family of bromothiazoles, including mono-, di-, and tri-brominated species, has been achieved through sequential bromination and debromination steps. researchgate.netlookchem.comnih.gov This highlights the ability to control the extent and position of bromination on the thiazole nucleus. For example, 2,4-dibromothiazole can be synthesized from 2,4-thiazolidinedione through simultaneous aromatization and bromination. lookchem.com

In the context of preparing bromomethyl derivatives, a notable example is the synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which is prepared through the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium. nih.gov This resulting α-bromoketone is a versatile intermediate for the synthesis of more complex thiazole derivatives. nih.govmdpi.commdpi.com

The following table summarizes various synthetic approaches for related brominated and bromomethylated thiazole derivatives, which serve as analogues for the synthesis of the target compound.

Starting MaterialReagents and ConditionsProductReference
2-methylthiazole derivatives1. NBS (electrophilic substitution) 2. NBS, light irradiation (radical bromination)5-bromo-2-(bromomethyl)-thiazole derivatives nih.gov
2-AminothiazoleDiazotization followed by bromination2-Bromothiazole lookchem.com
2,4-ThiazolidinedioneBrominating agent (e.g., POBr3)2,4-Dibromothiazole lookchem.com
5-Acetyl-4-methyl-2-(methylamino)thiazoleBromine in acidic medium2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one nih.gov
Phenyl acetyleneN-bromosuccinimide, thiourea in aqueous mediumSubstituted 2-aminothiazole derivatives medmedchem.com

These analogous routes underscore a common theme in thiazole chemistry: the step-wise functionalization of the heterocyclic core and its substituents. The choice of starting material and the sequence of reactions are paramount in achieving the desired substitution pattern. For the synthesis of this compound, a strategy involving the initial formation of a 5-methyl-1,2-thiazole, followed by regioselective bromination at the C4 position and subsequent radical bromination of the methyl group, represents a viable synthetic approach based on these established methodologies.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemical behavior of this compound. The disparate reactivity of the two bromine atoms—one on a methylene group and the other on the aromatic thiazole ring—allows for selective reactions with a variety of nucleophiles.

Reactions at the Bromomethyl Group with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The bromine atom of the 5-(bromomethyl) group is significantly more susceptible to nucleophilic attack than the bromine atom attached to the thiazole ring. This heightened reactivity is analogous to that of benzylic halides, where the adjacent π-system stabilizes the transition state of the substitution reaction. Consequently, a wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, can readily displace the bromide ion.

Reactions with nitrogen nucleophiles, such as primary and secondary amines, proceed efficiently to yield the corresponding 5-(aminomethyl)-4-bromo-1,2-thiazole derivatives. Similarly, sulfur nucleophiles, like thiols and thiophenols, can be employed to form thioethers. For instance, the reaction with thiophenol in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran leads to the formation of the corresponding 5-((phenylthio)methyl) derivative. Oxygen nucleophiles, including alkoxides and phenoxides, also react at the bromomethyl position to afford ethers.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity pattern is well-established for analogous bromomethyl-substituted heterocyclic systems. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and o-aminothiophenol demonstrates the high reactivity of the α-bromoketone, a related functional group, towards nucleophilic substitution nih.gov.

Substitution at the Bromine Atom on the Thiazole Ring

The bromine atom at the C4 position of the thiazole ring is considerably less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to the bromomethyl group. This is typical for aryl halides where the direct displacement of a halide is energetically unfavorable without strong activation by electron-withdrawing groups on the ring. The thiazole ring itself provides some activation; however, forcing conditions are often required for direct substitution.

The reactivity of halogens on the thiazole ring is influenced by their position. For instance, halogens at the C2 position of the thiazole ring are known to be more reactive towards nucleophilic displacement. The bromine at the C4 position in this compound is less activated, and thus, its substitution typically requires harsher reaction conditions or the use of metal catalysis.

Intramolecular Nucleophilic Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for the potential of intramolecular cyclization reactions to form fused heterocyclic systems. When the substituent introduced via nucleophilic substitution at the bromomethyl group also contains a nucleophilic site, a subsequent intramolecular reaction can occur with the C4-bromo position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are powerful tools for the functionalization of aryl and heteroaryl halides. For this compound, these reactions primarily target the C4-bromo position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are highly effective in facilitating the reaction between the C4-bromo position of the thiazole ring and a variety of coupling partners. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The bromomethyl group can also potentially participate in or be affected by these reactions, necessitating careful selection of reaction conditions to achieve the desired regioselectivity.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or a boronic ester, with an organic halide. In the case of this compound, the C4-bromo position is the primary site for this transformation.

The general reaction involves treating the bromo-thiazole derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a suitable phosphine ligand, and a base. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.

While specific Suzuki-Miyaura coupling data for this compound is not extensively detailed in the available literature, studies on analogous 4-bromo-thiazole systems provide insight into the expected reactivity. For instance, the Suzuki-Miyaura coupling of 4-bromo-2,4'-bithiazoles has been successfully demonstrated, showcasing the utility of this reaction for elaborating the C4 position of a thiazole ring rsc.org. The reaction conditions for such couplings often involve heating in a solvent mixture like 1,4-dioxane and water with a base such as potassium phosphate.

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura coupling of this compound based on similar reported transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-thiazole Derivatives

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C)
1 Pd(OAc)₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 110
2 Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane/H₂O 90

This table is illustrative and based on conditions reported for analogous 4-bromo-heterocyclic compounds.

The successful application of the Suzuki-Miyaura coupling to this compound would provide a straightforward route to a variety of 4-aryl- and 4-vinyl-5-(bromomethyl)-1,2-thiazole derivatives, which are valuable intermediates for further chemical synthesis. The bromomethyl group would remain available for subsequent nucleophilic substitution reactions, allowing for a divergent synthetic approach from a single precursor.

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The dual functionality of 4-Bromo-5-(bromomethyl)-1,2-thiazole allows for its elaboration into a wide array of other heterocyclic compounds through selective chemical transformations. The two primary reactive sites, the C4-bromo and the C5-bromomethyl groups, can be addressed sequentially to introduce diverse functionalities.

The bromomethyl group at the 5-position is particularly reactive towards nucleophilic substitution, following a typical SN2 mechanism. This allows for the straightforward introduction of various nitrogen, sulfur, and oxygen-containing functional groups. For example, reactions with amines (primary or secondary), thiols, and alkoxides lead to the formation of aminomethyl, thiomethyl, and alkoxymethyl derivatives, respectively. These reactions provide a direct pathway to novel thiazole (B1198619) derivatives that can serve as intermediates for more complex heterocyclic systems.

Simultaneously, the bromine atom at the 4-position of the thiazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions. beilstein-journals.org Techniques such as the Suzuki-Miyaura, Stille, and Sonogashira couplings enable the formation of new carbon-carbon bonds, linking the thiazole core to various aryl, heteroaryl, or alkynyl moieties. beilstein-journals.orgresearchgate.netnih.gov The ability to perform these reactions selectively allows chemists to use this compound as a scaffold, building molecular complexity in a controlled manner.

The following table summarizes representative transformations demonstrating the utility of this compound as a precursor.

Reaction TypeReagent/CatalystPosition of ReactivityResulting Structure
Nucleophilic SubstitutionPrimary/Secondary Amines (R₂NH)C5-Bromomethyl4-Bromo-5-(aminomethyl)-1,2-thiazole
Nucleophilic SubstitutionThiophenols (ArSH)C5-Bromomethyl4-Bromo-5-(arylthiomethyl)-1,2-thiazole
Suzuki-Miyaura CouplingArylboronic acid (ArB(OH)₂), Pd CatalystC4-Bromo4-Aryl-5-(bromomethyl)-1,2-thiazole
Sonogashira CouplingTerminal Alkyne (RC≡CH), Pd/Cu CatalystsC4-Bromo4-Alkynyl-5-(bromomethyl)-1,2-thiazole

Construction of Polysubstituted and Fused Thiazole Systems

The orthogonal reactivity of the two bromine atoms in this compound is instrumental in the synthesis of polysubstituted and fused thiazole systems. By employing a multi-step synthetic sequence, chemists can selectively modify both positions to construct intricate molecular frameworks.

A typical strategy for creating a polysubstituted thiazole involves first performing a palladium-catalyzed cross-coupling reaction at the C4-position, followed by a nucleophilic substitution at the C5-bromomethyl group. beilstein-journals.org This approach allows for the introduction of two different, complex substituents onto the thiazole ring. For instance, a Suzuki coupling can install a phenyl group at C4, and a subsequent reaction with morpholine (B109124) can functionalize the C5-methyl position, yielding a disubstituted product. nih.govnih.gov

The synthesis of fused thiazole systems often involves intramolecular cyclization reactions. This can be achieved by introducing a substituent that contains a second reactive functional group, which can then react with another part of the molecule to form a new ring. Starting with this compound, one could first substitute the bromomethyl group with a nucleophile containing a latent reactive site (e.g., an amino or hydroxyl group). After a subsequent cross-coupling reaction at the C4-position, an intramolecular cyclization can be triggered to form a fused heterocyclic system, such as a thiazolo-pyrimidine or thiazolo-diazepine. The synthesis of related fused systems like thiazolo[5,4-g]quinazolin-8-ones highlights the potential of such strategies in building complex polycyclic structures. mdpi.com

Synthetic GoalStep 1Step 2Resulting System
PolysubstitutionSuzuki Coupling at C4 with Ar¹B(OH)₂Nucleophilic Substitution at C5-CH₂Br with NuH4-Ar¹-5-(CH₂Nu)-1,2-thiazole
Fused Ring SystemNucleophilic Substitution at C5-CH₂Br with a bifunctional nucleophile (e.g., H₂N-R-OH)Cross-coupling at C4 followed by intramolecular cyclizationFused thiazole heterocycle

Design and Synthesis of Thiazole-Containing Hybrid Molecules

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a prominent approach in drug discovery. chemrj.orgsemanticscholar.org this compound is an excellent scaffold for creating such hybrid molecules due to its capacity for straightforward and selective functionalization at two different points.

The synthesis of thiazole-containing hybrids typically involves coupling the thiazole core to another bioactive heterocyclic system. researchgate.net For example, the 4-bromo position can be functionalized via a Suzuki reaction to link the thiazole to a pyridine, indole, or quinoline (B57606) moiety. nih.gov Subsequently, the 5-bromomethyl group can be used as an anchor to attach another molecular fragment, such as a pyrazoline or triazole, through a nucleophilic substitution reaction. semanticscholar.org This modular approach allows for the systematic exploration of chemical space by combining different bioactive components. Research on thiazole-linked triazinesulphonamide and thiazolyl-pyrazoline hybrids has demonstrated the viability of this strategy for generating novel compounds with potential therapeutic applications. semanticscholar.orgnih.gov

Hybrid Molecule ClassScaffold 1Scaffold 2Linkage Chemistry Example
Thiazole-Pyrazoline1,2-ThiazolePyrazolineNucleophilic substitution at C5-CH₂Br with a pyrazoline precursor
Thiazole-Stilbene1,2-ThiazoleStilbeneWittig-Horner reaction involving a phosphonate (B1237965) derived from the C5-CH₂Br group
Thiazole-Coumarin1,2-ThiazoleCoumarinCondensation of the C5-CH₂Br group with a thiol-substituted coumarin

Derivatization for Library Synthesis

Combinatorial chemistry and library synthesis are powerful tools for the discovery of new bioactive compounds. The well-defined and differential reactivity of this compound makes it an ideal starting material for the generation of compound libraries. evitachem.com A library of diverse thiazole derivatives can be rapidly assembled by exploiting the two reactive handles in a combinatorial fashion.

A common approach is parallel synthesis, where the starting material is reacted with a set of different reagents in an array format. For instance, an array of arylboronic acids can be used in a Suzuki coupling reaction at the C4-position to generate a series of 4-aryl-5-(bromomethyl)-1,2-thiazole intermediates. nih.gov Each of these intermediates can then be further reacted with a library of nucleophiles (e.g., various amines or thiols) that displace the bromine on the methyl group. This two-dimensional synthetic matrix allows for the creation of a large and structurally diverse library of final compounds from a relatively small number of starting reagents. Such libraries are invaluable for high-throughput screening campaigns in drug discovery and materials science.

The following table illustrates a combinatorial approach for library generation.

Nucleophile 1 (e.g., Morpholine) Nucleophile 2 (e.g., Piperidine) Nucleophile 3 (e.g., Thiophenol)
Boronic Acid 1 (e.g., Phenylboronic acid) Product A1Product A2Product A3
Boronic Acid 2 (e.g., 4-Methoxyphenylboronic acid) Product B1Product B2Product B3
Boronic Acid 3 (e.g., Thiophene-2-boronic acid) Product C1Product C2Product C3

Spectroscopic Characterization Methodologies for 4 Bromo 5 Bromomethyl 1,2 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 4-bromo-5-(bromomethyl)-1,2-thiazole, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques, are utilized to obtain a comprehensive structural profile.

The proton on the thiazole (B1198619) ring (at position 3) is anticipated to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the bromine atom at position 4. For comparison, in various thiazole derivatives, the thiazole proton signals are observed over a wide range, often influenced by the nature and position of substituents.

The methylene protons of the 5-(bromomethyl) group are expected to produce a singlet in the aliphatic region of the spectrum. The electronegative bromine atom attached to the methyl group will cause a downfield shift of this signal. The integration of this peak would correspond to two protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Thiazole-H (C3-H)Aromatic regionSinglet
-CH₂BrAliphatic regionSinglet

The ¹³C NMR spectrum of this compound is expected to display four distinct signals corresponding to the four carbon atoms in the molecule.

The carbon atoms of the thiazole ring (C3, C4, and C5) will resonate in the downfield region of the spectrum due to their presence in a heteroaromatic system. The chemical shifts will be influenced by the attached substituents (bromine) and the heteroatoms (nitrogen and sulfur). Specifically, the carbon atom bearing the bromine (C4) and the carbon attached to the bromomethyl group (C5) will have their chemical shifts significantly affected. The C3 carbon, bonded to a hydrogen atom, will also have a characteristic chemical shift.

The carbon atom of the bromomethyl group (-CH₂Br) will appear in the upfield region of the spectrum compared to the aromatic carbons, with its chemical shift influenced by the attached bromine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3Downfield region
C4Downfield region (influenced by Br)
C5Downfield region (influenced by -CH₂Br)
-CH₂BrUpfield region

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structural assignments of this compound. An HMBC experiment would reveal long-range correlations between protons and carbons (typically over two or three bonds).

For instance, correlations would be expected between the thiazole proton (at C3) and the carbon atoms of the ring (C4 and C5). Similarly, the methylene protons of the bromomethyl group would show correlations to the C5 and potentially the C4 carbons of the thiazole ring, confirming the connectivity of the bromomethyl group to the thiazole ring at the 5-position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiazole ring and the C-Br bonds.

Key expected vibrational frequencies include:

C=N and C=C stretching vibrations from the thiazole ring, typically observed in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations of the thiazole ring proton, usually appearing above 3000 cm⁻¹.

C-H bending vibrations of the methylene group.

C-Br stretching vibrations , which are typically found in the lower frequency region of the spectrum (fingerprint region), generally below 800 cm⁻¹.

For a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgmdpi.comuni.luthiadiazole), characteristic IR absorption bands were observed at 3083, 2925, 1393, 1289, 1190, 886, 796, and 538 cm⁻¹ mdpi.com.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)>3000
C=N, C=C stretch (thiazole ring)1600-1400
C-H bend (methylene)~1450
C-Br stretch<800

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺).

Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. This isotopic signature is a strong indicator of the presence of two bromine atoms in the molecule.

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of a bromine atom (Br•) or the bromomethyl group (•CH₂Br).

For the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgmdpi.comuni.luthiadiazole), the mass spectrum showed the [M+2]⁺ peak as a significant ion mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the heteroaromatic thiazole ring.

The position and intensity of the absorption maxima (λ_max) are influenced by the chromophoric system of the thiazole ring and the presence of the bromo and bromomethyl substituents. In a study of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgmdpi.comuni.luthiadiazole), a UV-Vis absorption maximum was observed at 240 nm mdpi.com. The electronic transitions of bromo-substituted benzobisthiadiazoles are noted to cause a red-shift in the absorption bands nih.gov. It is expected that this compound would also exhibit characteristic absorption in the UV region.

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related brominated thiazole derivatives offers significant insights into the likely solid-state conformation and packing of this molecule.

The elucidation of the crystal structure of this compound and its derivatives involves growing a single crystal of high quality, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic Data of Related Thiazole Derivatives

To extrapolate the potential structural features of this compound, it is instructive to examine the crystallographic data of analogous compounds. The structures of 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole provide valuable comparative data. researchgate.netst-andrews.ac.uk

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2,4-dibromothiazoleC₃HBr₂NSOrthorhombicFmm26.70016.215.516909090
2,4-diacetyl-5-bromothiazoleC₇H₆BrNO₂STriclinicP-14.0408.25413.20896.19193.86594.067

Molecular Geometry and Conformation

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is anticipated to be governed by a combination of weak intermolecular forces. Halogen bonding, a non-covalent interaction involving the bromine atoms, is expected to play a significant role in directing the crystal packing. researchgate.netst-andrews.ac.uk Specifically, Br···N and Br···S interactions between adjacent molecules could be prominent.

Computational and Theoretical Investigations of Thiazole Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. Commonly used functionals for organic molecules containing sulfur and nitrogen, such as thiazoles, include B3LYP, B3PW91, and mPW1PW91. These are often paired with basis sets like 6-311G(d,p) or aug-cc-pVDZ to provide a good balance between computational cost and accuracy.

For 4-Bromo-5-(bromomethyl)-1,2-thiazole, a DFT study would begin with geometry optimization to find the most stable conformation. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum. These calculations would also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model. The electronic properties, such as charge distribution and dipole moment, would also be determined, offering insights into the molecule's polarity and intermolecular interactions.

Table 1: Representative Functionals and Basis Sets Used in DFT Studies of Thiazole Derivatives

Functional Basis Set Application
B3LYP 6-311G(d,p) Geometry optimization and vibrational frequency calculations.
B3PW91 6-311G(d,p) Exploring electronic, structural, and chemical properties. nih.gov
mPW1PW91 6-311G(d,p) Investigation of molecular structure and vibrational frequencies.
CAM-B3LYP aug-cc-pVDZ Monitoring geometry, reactivity, and optical properties.
ωB97XD 6-311++G** Monitoring geometry, reactivity, and optical properties.

Analysis of Global and Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the presence of two bromine atoms, which are electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1,2-thiazole. The bromomethyl group at the C5 position would also influence the electronic distribution. The HOMO is likely to be localized on the thiazole ring, particularly on the sulfur and nitrogen atoms, while the LUMO may be distributed over the ring and the C-Br bonds. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Substituted Thiazoles (Calculated using DFT)

Thiazole Derivative EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Thiazole-based Hydrazone 1 -6.21 -2.09 4.12
Thiazole-based Hydrazone 8 (with Nitro group) -6.87 -3.27 3.60
Benzothiazole Derivative 1 -6.34 -1.61 4.73
Benzothiazole Derivative 4 (with CF3 groups) -6.78 -2.32 4.46

Note: The data in this table is for illustrative purposes and is based on findings for other thiazole derivatives. nih.govmdpi.com

Fukui functions are local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the system.

For this compound, the calculation of Fukui functions would pinpoint the atoms most susceptible to attack. Generally, in the thiazole ring, the C5 position is the primary site for electrophilic substitution. However, the presence of the bromomethyl group at this position complicates the prediction. The nitrogen atom is typically a site for nucleophilic attack. The bromine atoms themselves can also be involved in reactions. A detailed Fukui function analysis would provide a quantitative ranking of the reactivity of each atomic site, guiding the understanding of its chemical behavior. Research on the parent thiazole molecule indicates that the C5 position is the primary site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and analyzing the structures and energies of transition states. For a given reaction of this compound, DFT calculations can be used to map out the potential energy surface, identifying the reactants, products, intermediates, and transition states.

For instance, in a nucleophilic substitution reaction, where a nucleophile attacks one of the carbon atoms bonded to a bromine atom, computational methods can determine the most likely reaction pathway (e.g., SN1, SN2, or an addition-elimination mechanism). The activation energy for each possible pathway can be calculated from the energy of the transition state relative to the reactants. The pathway with the lowest activation energy will be the most favorable. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Studies on halogenated thiazoles have shown that they can undergo nucleophilic substitution reactions, and the reactivity of the different positions on the ring can be influenced by the reaction conditions.

Molecular Dynamics Simulations to Understand Chemical Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound in a solvent, for example, would reveal information about the solvation shell and the preferred orientation of the solvent molecules around the solute. This can help in understanding solubility and the role of the solvent in chemical reactions. If this compound were to be studied for its potential biological activity, MD simulations of its interaction with a target protein could elucidate the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that stabilize the complex. Such simulations are instrumental in rational drug design and understanding the molecular basis of a compound's biological function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-5-(bromomethyl)-1,2-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation of a thiazole precursor. For example, bromination of 5-methyl-1,2-thiazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄ or DMF). Reaction parameters such as temperature (80–120°C), stoichiometry (1:2 molar ratio for Br substitution), and catalyst choice (e.g., Lewis acids) significantly affect yield and purity. Side reactions, such as over-bromination or ring degradation, can be minimized by stepwise addition of brominating agents .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART APEXII diffractometer) provides bond lengths (e.g., C-Br ≈ 1.9 Å) and torsion angles to confirm regiochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.5 ppm (¹H) and δ ~30 ppm (¹³C). Thiazole ring protons resonate between δ 7.0–8.5 ppm .
  • MS (EI) : Molecular ion peaks at m/z 279 (M⁺) and isotopic patterns consistent with Br substituents .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group is highly reactive toward nucleophiles (e.g., amines, thiols). For instance:

  • Alkylation : Reacting with primary amines (e.g., benzylamine) in DMF at 60°C yields 5-(aminomethyl)-4-bromo-1,2-thiazole derivatives.
  • Cross-coupling : Suzuki-Miyaura coupling using Pd(PPh₃)₄ and arylboronic acids replaces the 4-bromo substituent with aryl groups .
  • Byproduct Analysis : Competing elimination (to form vinyl bromide) may occur under basic conditions; TLC monitoring is critical .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states. The 4-bromo position exhibits lower activation energy for Pd-mediated coupling due to reduced steric hindrance compared to the bromomethyl site.
  • Hammett Parameters : Electron-withdrawing bromine at C4 increases electrophilicity, favoring oxidative addition at C4 .

Q. What strategies resolve contradictory data in the biological activity of thiazole derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Test this compound analogs against bacterial strains (e.g., S. aureus) at varying concentrations (1–100 µM) to distinguish intrinsic activity from cytotoxicity .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify rapid degradation (e.g., bromomethyl hydrolysis) that may skew IC₅₀ values .

Q. How does this compound function as a bifunctional linker in drug conjugates?

  • Methodological Answer :

  • Proteolysis-Targeting Chimeras (PROTACs) : The bromomethyl group binds E3 ligase ligands (e.g., thalidomide analogs), while the 4-bromo site links to target proteins. Optimize linker length (8–12 Å) via molecular dynamics simulations to enhance ternary complex formation .
  • Stability Testing : Assess serum stability (37°C, 24 hrs) using HPLC to ensure minimal premature cleavage .

Key Considerations for Researchers

  • Contamination Risks : Residual DMF in final products may skew biological assays; use lyophilization for solvent removal .
  • Crystallography Challenges : Bromine’s high electron density can cause absorption errors; apply multi-scan corrections (e.g., SADABS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.